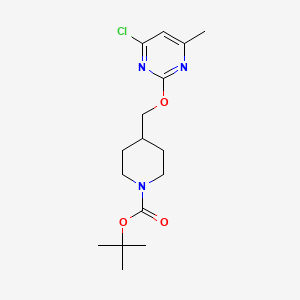

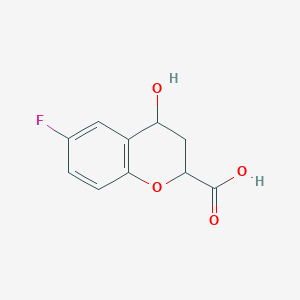

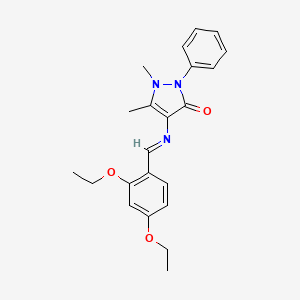

![molecular formula C12H14BrN3O2 B2504276 tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate CAS No. 2306273-07-2](/img/structure/B2504276.png)

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In the first paper, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, which involves a nitrile anion cyclization strategy. This method achieves a high overall yield and enantiomeric excess, indicating that similar strategies could potentially be applied to the synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate . The second paper outlines a seven-step process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is noted for being simple, cost-efficient, and environmentally friendly, which could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR and MS, as mentioned in the second paper for related compounds . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to this compound. However, the first paper demonstrates the use of diethyl chlorophosphate and lithium hexamethyldisilazide in cyclization reactions, which could be relevant for the activation and cyclization steps in the synthesis of similar compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the papers suggest that similar tert-butyl carbamate compounds can be synthesized with high purity and yield, and their structures can be thoroughly characterized. The environmental friendliness and cost-efficiency of the synthesis process are also highlighted, which are important considerations for the development of new compounds .

科学的研究の応用

1. Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds were potent in vitro and showed potential as anti-inflammatory agents and in pain management in animal models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Anti-mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity

Compounds derived from tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains, with some compounds showing strong inhibitory effects on the oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).

3. Lithiation and Silylation Studies

Research on the lithiation of derivatives including tert-butyl N-(pyridin-3-ylmethyl)carbamate revealed insights into regioselective side-chain lithiation and reaction with various electrophiles, enhancing understanding of the chemical properties and potential applications of these compounds (Smith et al., 2013).

4. Synthesis of Imidazo[4,5-c]pyridin-2-ons

Innovative synthetic routes were explored for tert-butyl carbamates, leading to the formation of various novel compounds. These synthetic methods expand the range of possible derivatives and applications in various fields of chemistry and pharmacology (Bakke et al., 2003).

5. Palladium-Catalyzed Synthesis

Tert-butyl (2-chloropyridin-3-yl)carbamate was utilized in a palladium-catalyzed amination and intramolecular amidation process, highlighting its utility in complex chemical syntheses. This indicates its potential in the development of novel compounds and materials (Scott, 2006).

特性

IUPAC Name |

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKHMOABEUENLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

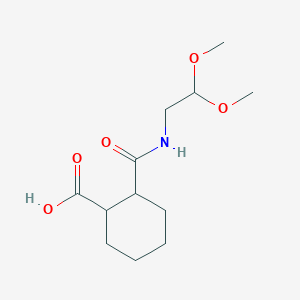

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

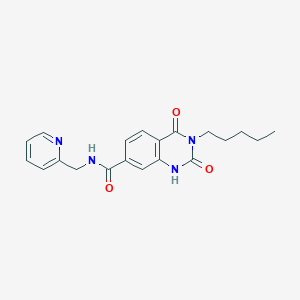

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

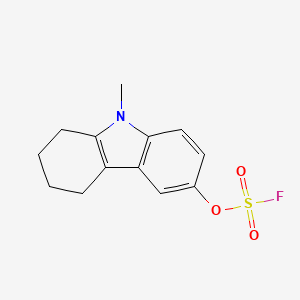

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)